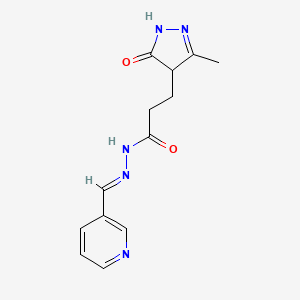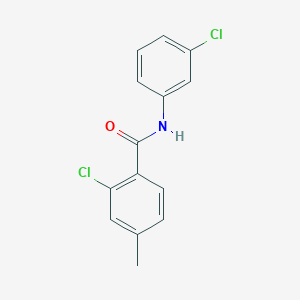![molecular formula C19H21ClN2O2 B5796253 1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)
1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TFMPP, and it belongs to the class of piperazine derivatives. TFMPP has been studied extensively for its ability to interact with neurotransmitter receptors in the brain, which makes it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of TFMPP is primarily through its interaction with serotonin receptors in the brain. TFMPP has been shown to bind to these receptors and activate them, resulting in an increase in serotonin levels in the brain. This increase in serotonin levels has been shown to have a positive effect on mood and anxiety levels, which makes TFMPP a promising candidate for the treatment of these disorders.
Biochemical and Physiological Effects:
TFMPP has been shown to have a number of biochemical and physiological effects, particularly in the brain. These effects include the activation of serotonin receptors, an increase in serotonin levels, and a decrease in dopamine levels. TFMPP has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFMPP for lab experiments is its ability to interact with serotonin receptors in the brain, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one of the limitations of TFMPP is its potential for toxicity, particularly at higher doses. This can make it difficult to study the long-term effects of TFMPP on the brain and other physiological processes.
Orientations Futures
There are a number of future directions for research on TFMPP, particularly in the area of neurological disorders. One area of research is the development of more selective serotonin receptor agonists that can target specific subtypes of serotonin receptors in the brain. Another area of research is the development of novel delivery methods for TFMPP, such as transdermal patches or inhalers, which can improve its therapeutic efficacy and reduce the potential for toxicity. Additionally, there is a need for more research on the long-term effects of TFMPP on the brain and other physiological processes, particularly at higher doses.
Méthodes De Synthèse
The synthesis of TFMPP involves the reaction of 3-chlorophenylhydrazine with 2-methylphenol in the presence of acetic anhydride. The resulting product is then reacted with piperazine to obtain the final compound. This synthesis method has been optimized to produce high yields of TFMPP with high purity.
Applications De Recherche Scientifique
TFMPP has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. TFMPP has been shown to interact with serotonin receptors in the brain, which are involved in regulating mood, anxiety, and other physiological processes. This interaction has been shown to have a positive effect on mood and anxiety levels, making TFMPP a promising candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15-5-2-3-8-18(15)24-14-19(23)22-11-9-21(10-12-22)17-7-4-6-16(20)13-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEQDBHPLHOWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)

![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)

![2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)
![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)
![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)


![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)

